3-Methoxy-4-(3-methylphenyl)benzoic acid
Description
3-Methoxy-4-(3-methylphenyl)benzoic acid (IUPAC: 3-methoxy-4-[(3-methylbenzyl)oxy]benzoic acid, CAS: 938275-66-2) is a benzoic acid derivative with a methoxy group at position 3 and a 3-methylbenzyloxy substituent at position 4. Its molecular formula is C₁₆H₁₆O₄, with a molar mass of 272.3 g/mol . This compound is primarily utilized as a reference standard in pharmaceutical impurity profiling and research due to its structural complexity and relevance in drug metabolism studies .
Properties
IUPAC Name |
3-methoxy-4-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-4-3-5-11(8-10)13-7-6-12(15(16)17)9-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYUYGMPKZODPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688606 | |
| Record name | 2-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-66-9 | |
| Record name | 2-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with 3-methylphenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of 3-Methoxy-4-(3-methylphenyl)benzoic acid may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Oxidation: Formation of 3-methoxy-4-(3-methylphenyl)benzoic acid derivatives.
Reduction: Formation of 3-methoxy-4-(3-methylphenyl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of 3-Methoxy-4-(3-methylphenyl)benzoic acid.
Scientific Research Applications
3-Methoxy-4-(3-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of 3-methoxy-4-(3-methylphenyl)benzoic acid and related compounds:
(a) Solubility and Acidity
- 3-Methoxy-4-(3-methylphenyl)benzoic acid : The free carboxylic acid group (pKa ~4.2) confers moderate water solubility, while the 3-methylbenzyloxy substituent enhances lipophilicity (logP ≈ 3.1) compared to simpler analogues like 3-methoxy-4-methylbenzoic acid (logP ≈ 2.5) .
- Glycosylated derivatives (e.g., 3-methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester) exhibit significantly higher hydrophilicity due to the glucopyranosyl moiety, making them more soluble in polar solvents .
- Trifluoromethoxy-containing compounds (e.g., 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid) demonstrate lower pKa values (~3.8) due to the electron-withdrawing CF₃O group, increasing acidity .
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